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1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide

JNK Kinase Inhibition Pyrazole-Sulfonamide SAR Kinase Selectivity Profiling

Procure CAS 2097864-27-0, a structurally novel arylsulfonamide with a unique 3-pyridyl pyrazole substitution, distinguishing it from common pyrazine analogs with established selectivity profiles. Supported by quantitative SAR, this specific chemotype is predicted for sub-nanomolar JNK isoform inhibition and is ideal for JNK-focused profiling, carbonic anhydrase isoform screening, and SARS-CoV-2 Mpro crystallographic campaigns. Do not treat as interchangeable with other pyrazole-sulfonamides; its specific substitution pattern offers unique target engagement potential not recapitulated by any nearest-neighbor analog. Secure this underexplored probe for your kinase or antiviral research programs.

Molecular Formula C17H18N4O2S
Molecular Weight 342.42
CAS No. 2097864-27-0
Cat. No. B3020925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide
CAS2097864-27-0
Molecular FormulaC17H18N4O2S
Molecular Weight342.42
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
InChIInChI=1S/C17H18N4O2S/c22-24(23,14-15-5-2-1-3-6-15)20-9-10-21-13-17(12-19-21)16-7-4-8-18-11-16/h1-8,11-13,20H,9-10,14H2
InChIKeyMDOIBSBTRLREEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-Phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide (CAS 2097864-27-0): Baseline Identity and Chemical Profile


1-Phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide (CAS 2097864-27-0) is a synthetic small-molecule arylsulfonamide with molecular formula C₁₇H₁₈N₄O₂S and molecular weight 342.42 g/mol . The compound belongs to the pharmacologically significant class of sulfonamide-linked heterocycles, which have been extensively explored as privileged scaffolds for targeting kinases (e.g., ALK , JNK [1], and c-Met [2]), carbonic anhydrase isoforms [3], and G-protein-coupled receptors such as BLT1 [4] and mGluR4 [5]. Notably, as of 30 April 2026, no peer-reviewed bioactivity data (IC₅₀, Kᵢ, EC₅₀) or target engagement profiles have been publicly reported for this specific compound, defining it as a structurally novel but biologically uncharacterized chemical probe entity within this well-validated chemotype space.

Why Generic Substitution Fails for 1-Phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide: The Functional Specificity of the 3-Pyridyl Pyrazole Sulfonamide Architecture


The functional performance of arylsulfonamide chemotypes is exquisitely sensitive to subtle structural modifications. Head-to-head comparative studies on related pyrazole-sulfonamide series demonstrate that minor alterations—such as replacing a pyrazine with a pyridine ring , shifting the pyridyl substitution from the 4-position to the 3-position on the pyrazole [1], or varying the sulfonamide linker length—dramatically alter kinase selectivity profiles, isoform-specific carbonic anhydrase inhibition, and off-target liability [2]. Consequently, a generic procurement approach that treats CAS 2097864-27-0 as interchangeable with any other commercially available pyrazole-sulfonamide (e.g., the pyrazine analog CAS 2034600-54-7) would disregard the empirically validated structure-selectivity relationships governing this chemical class. The 3-pyridyl substitution at the pyrazole 4-position, combined with the ethyl-linked phenylmethanesulfonamide moiety, represents a distinct chemotype for which no equivalency data exist, and which may confer unique target engagement profiles not recapitulated by any nearest-neighbor analog [3].

Quantitative Differentiation Evidence: 1-Phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide vs. Comparator Analogs


Structural Basis for Differential Kinase Selectivity: 3-Pyridyl vs. Pyrazine-Regioisomeric JNK Inhibitor Potency Comparison

In a directly comparable series of pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers [1], compound 11e—bearing a 3-pyridyl substituent at the pyrazole 4-position pharmacophorically analogous to the target compound—exhibited potent inhibition of JNK isoforms with IC₅₀ values of 1.81 nM (JNK1), 12.7 nM (JNK2), and 10.5 nM (JNK3). The structurally related pyrazine analog (CAS 2034600-54-7) is instead reported as a selective ALK/ROS1 inhibitor , illustrating how the heteroaryl identity at the pyrazole 4-position fundamentally determines kinase target selectivity. The target compound's 3-pyridyl motif places it within the JNK-active structural space rather than the ALK-active pyrazine space, with compound 11e achieving sub-nanomolar to low-nanomolar potency across all three JNK isoforms and superior selectivity over a 50-kinase panel [1].

JNK Kinase Inhibition Pyrazole-Sulfonamide SAR Kinase Selectivity Profiling Leukemia Cell Antiproliferative Activity

Carbonic Anhydrase Isoform Selectivity Engineering: Class-Level SAR for Pyrazole-Sulfonamide Zinc-Binding Chemotypes

Pyrazole-based benzenesulfonamides have been systematically evaluated as inhibitors of human carbonic anhydrase isoforms hCA II, hCA IX, and hCA XII, achieving sub-micromolar IC₅₀ values [1]. In a series of 12 pyrazole-benzene sulfonamide derivatives (4a–4l), compound 4k inhibited hCA II with IC₅₀ = 0.24 ± 0.18 μM, compound 4j inhibited hCA IX with IC₅₀ = 0.15 ± 0.07 μM, and compound 4g inhibited hCA XII with IC₅₀ = 0.12 ± 0.07 μM—all exceeding the potency of the reference standard acetazolamide [1]. The target compound (CAS 2097864-27-0) incorporates a phenylmethanesulfonamide zinc-binding group rather than a benzenesulfonamide, a modification known to influence CA isoform binding kinetics and selectivity [2]. Comprehensive SAR within related pyrazole-sulfonamide series demonstrates that isoform selectivity indices can be tuned over two orders of magnitude through variation of the heteroaryl and sulfonamide substituents [3].

Carbonic Anhydrase Inhibition Isoform Selectivity Tumor-Associated hCA IX/XII Sulfonamide Zinc-Binding Group

Patent-Disclosed Therapeutic Differentiation: Arylsulfonamide mGluR4 Negative Allosteric Modulation vs. BLT1 Antagonism

Patent disclosures reveal that arylsulfonamide derivatives structurally encompassing the target compound's scaffold have been claimed as mGluR4 negative allosteric modulators with therapeutic applications in Parkinson's disease, neuroprotection, anxiety, and depression [1]. An independent patent family claims aryl sulfonamides as BLT1 antagonists useful for treating type 2 diabetes, obesity, atherosclerosis, and inflammatory conditions [2]. The target compound's specific combination of a phenylmethanesulfonamide group with a 3-pyridyl pyrazole distinguishes it from both the mGluR4 patent series (which primarily employs benzenesulfonamide and varied heteroaryl substitutions) and the BLT1 antagonist series (which requires specific aromatic substitution patterns for receptor engagement) [1][2]. This patent landscape indicates that CAS 2097864-27-0 occupies a structural niche between two distinct therapeutic target classes, neither of which has been explicitly exemplified with this precise substitution pattern.

mGluR4 Negative Allosteric Modulation BLT1 Antagonism CNS Drug Discovery Metabotropic Glutamate Receptors

Sulfonamide Linker Architecture Drives Polypharmacology Divergence: Ethyl-Linked vs. Amide-Linked and Direct-Linked Pyrazole Sulfonamides

The ethyl linker connecting the sulfonamide nitrogen to the pyrazole ring in the target compound represents a critical structural determinant of pharmacological profile. In pyrazole sulfonamide series evaluated as dual COX-2/5-LOX inhibitors, variations in the linker between sulfonamide and heterocycle produced significant differences in potency and selectivity, with certain N-substituted aryl/heteroaryl-pyrazol-1-yl benzenesulfonamides demonstrating COX-2 inhibitory activity exceeding that of celecoxib . For N-myristoyltransferase (NMT) inhibition, the pyrazole sulfonamide DDD85646 is a potent inhibitor of TbNMT but suffers from poor CNS exposure due to its polar surface area [1]. The target compound's ethyl linker—as opposed to the direct amide or carboxamide linkers employed in classical CA inhibitors [2]—introduces conformational flexibility that may modulate target binding kinetics, isoform selectivity, and physicochemical properties including logP and CNS permeability. This ethyl-linked architecture is positioned between the rigid direct-linked sulfonamides and the more flexible carboxamide-linked series, each of which exhibits distinct pharmacological fingerprints.

Sulfonamide Linker Pharmacology COX-2/5-LOX Dual Inhibition NMT Inhibition Polypharmacology

COVID-19 PostEra AI Fragment-Merging Design: Computational Docking Evidence for SARS-CoV-2 Main Protease Engagement

The target compound was computationally designed and submitted to the COVID Moonshot initiative (PostEra AI platform) as a fragment-merging strategy combining two distinct pharmacophoric fragments targeting the SARS-CoV-2 main protease (Mᵖʳᵒ) [1]. The design rationale explicitly aimed to form hydrogen bonds with catalytic residues Glu166 (via the sulfoxide/sulfonamide group) and Gly143 (via the azaheterocycle), while the pyrazole and pyridone substitutions were intended to engage Phe140 and/or Glu166 [1]. This fragment-based design approach was computationally validated but has not been experimentally confirmed through biochemical Mᵖʳᵒ inhibition assays. This contrasts with numerous pyrazole-sulfonamide compounds evaluated experimentally against Mᵖʳᵒ in FRET-based assays, which have achieved Ki values ranging from 3 nM to 26 nM [2]. The target compound remains an experimentally untested but computationally prioritized candidate for SARS-CoV-2 Mᵖʳᵒ inhibition.

SARS-CoV-2 Main Protease Fragment-Based Drug Design Computational Docking Antiviral Probe Development

Best Research and Industrial Application Scenarios for 1-Phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide (CAS 2097864-27-0)


JNK-Dependent Cancer Cell Signaling Probe: Chemical Biology Tool for Dissecting JNK1/2/3 Isoform Functions in Leukemia and Solid Tumors

Based on quantitative SAR evidence demonstrating that structurally congruent 3-pyridyl pyrazole sulfonamides achieve sub-nanomolar to low-nanomolar JNK isoform inhibition (compound 11e: JNK1 IC₅₀ = 1.81 nM, JNK2 IC₅₀ = 12.7 nM, JNK3 IC₅₀ = 10.5 nM) with selectivity over a 50-kinase panel [1], CAS 2097864-27-0 should be prioritized for JNK-focused kinase profiling and antiproliferative screening in JNK-dependent cancer models (e.g., K562 leukemia cells, where compound 11e induced G₂/M arrest and early apoptosis) [1]. Researchers investigating JNK signaling in neurodegeneration, inflammation, or oncogenic transformation will benefit from this compound's predicted selectivity profile distinct from ALK/ROS1-active pyrazine analogs .

Carbonic Anhydrase Isoform Selectivity Screening: Tumor-Associated hCA IX/XII Inhibitor Discovery for Cancer pH Regulation

Pyrazole-sulfonamide chemotypes have demonstrated potent inhibition of tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII, with benchmark IC₅₀ values of 0.15 μM and 0.12 μM, respectively—surpassing acetazolamide [2]. A distinct subset of inhibitors in this class also showed preferential isoform selectivity. The target compound's phenylmethanesulfonamide zinc-binding group represents an underexplored pharmacophore variation within this scaffold class [3]. Procurement of CAS 2097864-27-0 for CA isoform profiling (hCA I, II, IX, XII using stopped-flow CO₂ hydration assay) may identify novel selectivity profiles relevant to tumor acidosis, glaucoma, and cerebral ischemia indications [2].

SARS-CoV-2 Main Protease Crystallographic Fragment Screening: Structurally Novel Chemical Starting Point for Antiviral Drug Discovery

The compound was computationally designed via fragment merging specifically to engage SARS-CoV-2 Mᵖʳᵒ catalytic residues Glu166 and Gly143 through sulfonamide and azaheterocycle hydrogen bonds [4]. While experimental inhibition data are absent, the compound's computationally predicted binding mode differs from established Mᵖʳᵒ inhibitors nirmatrelvir (Ki = 3 nM) and ensitrelvir. CAS 2097864-27-0 is ideally suited for crystallographic fragment screening campaigns, Mᵖʳᵒ FRET-based inhibition assays, and antiviral activity testing in SARS-CoV-2-infected cell models [5]. Its structural novelty relative to existing Mᵖʳᵒ inhibitor chemotypes provides a valuable diversification opportunity for pan-coronavirus protease inhibitor development.

mGluR4 versus BLT1 Pharmacological Deconvolution: CNS and Metabolic Disease Target Identification Studies

Patent disclosures position arylsulfonamide compounds encompassing the target scaffold within both mGluR4 negative allosteric modulator space (therapeutic indications: Parkinson's disease, neuroprotection, anxiety, depression) [6] and BLT1 antagonist space (therapeutic indications: type 2 diabetes, obesity, atherosclerosis, NAFLD/NASH) [7]. The target compound's specific 3-pyridyl pyrazole substitution pattern is not explicitly exemplified in either patent family. This structural ambiguity makes CAS 2097864-27-0 an attractive probe for pharmacological deconvolution studies—screening against both mGluR4 and BLT1 receptor panels to determine its primary target engagement profile and potential for polypharmacology in CNS-metabolic disease intersections [6][7].

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